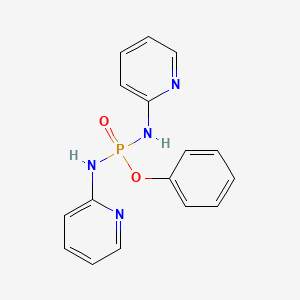
diethyl (methylsulfonyl)amidophosphate
描述
Diethyl (methylsulfonyl)amidophosphate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound, also known as DMAP, has a unique structure that allows it to interact with biological systems in a variety of ways. In
科学研究应用
Diethyl (methylsulfonyl)amidophosphate has a wide range of potential applications in scientific research. One of the most promising areas of study is in the field of catalysis, where diethyl (methylsulfonyl)amidophosphate can be used as a catalyst in a variety of chemical reactions. Additionally, diethyl (methylsulfonyl)amidophosphate has been shown to have antimicrobial properties and may be useful in the development of new antibiotics. Other potential applications of diethyl (methylsulfonyl)amidophosphate include its use as a reagent in peptide synthesis and as a stabilizer for certain enzymes.
作用机制
The mechanism of action of diethyl (methylsulfonyl)amidophosphate is not fully understood, but it is believed to work through a variety of mechanisms. One possible mechanism is that diethyl (methylsulfonyl)amidophosphate acts as a nucleophile, attacking electrophilic centers in the target molecule. Another possible mechanism is that diethyl (methylsulfonyl)amidophosphate acts as a Lewis base, coordinating with metal ions to facilitate chemical reactions. Additionally, diethyl (methylsulfonyl)amidophosphate may interact with biological systems through hydrogen bonding and other non-covalent interactions.
Biochemical and Physiological Effects
diethyl (methylsulfonyl)amidophosphate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that diethyl (methylsulfonyl)amidophosphate can inhibit the growth of certain bacterial and fungal strains. Additionally, diethyl (methylsulfonyl)amidophosphate has been shown to have anticoagulant properties and may be useful in the treatment of blood clotting disorders. In animal studies, diethyl (methylsulfonyl)amidophosphate has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using diethyl (methylsulfonyl)amidophosphate in lab experiments is its versatility. diethyl (methylsulfonyl)amidophosphate can be used as a catalyst in a wide range of chemical reactions, making it a valuable tool in synthetic chemistry. Additionally, diethyl (methylsulfonyl)amidophosphate is relatively stable and can be stored for long periods of time without significant degradation. However, there are also limitations to using diethyl (methylsulfonyl)amidophosphate in lab experiments. For example, diethyl (methylsulfonyl)amidophosphate can be toxic in high concentrations and must be handled with care. Additionally, diethyl (methylsulfonyl)amidophosphate can be difficult to purify and may require specialized equipment and techniques.
未来方向
There are a number of potential future directions for research on diethyl (methylsulfonyl)amidophosphate. One area of interest is in the development of new catalytic reactions using diethyl (methylsulfonyl)amidophosphate. Additionally, there is potential for diethyl (methylsulfonyl)amidophosphate to be used in the development of new antimicrobial agents. Other potential areas of research include the use of diethyl (methylsulfonyl)amidophosphate in the treatment of neurodegenerative diseases and the development of new stabilizers for enzymes. Overall, the unique properties of diethyl (methylsulfonyl)amidophosphate make it a promising area of study with a wide range of potential applications in scientific research.
属性
IUPAC Name |
N-diethoxyphosphorylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO5PS/c1-4-10-12(7,11-5-2)6-13(3,8)9/h4-5H2,1-3H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEXYUUNVZAZRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(NS(=O)(=O)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14NO5PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Diethoxyphosphoryl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(pyridin-3-ylmethyl)amino]-1H-pyrazole-5-carbohydrazide](/img/structure/B4330692.png)
![1-(benzylthio)-3-morpholin-4-yl-1,5,6,7-tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile 1-sulfide](/img/structure/B4330706.png)

![3-cyano-2-(3,4-dimethoxyphenyl)-1-(3-methoxybenzoyl)-7-methyl-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxamide](/img/structure/B4330713.png)

![4-aminospiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile](/img/structure/B4330720.png)




![2,2'-[cyclohexane-1,2-diylbis(nitrilomethylylidene)]bis(4,6-di-tert-butylphenol)](/img/structure/B4330751.png)


